4-Tert-butylcyclohexane-1-carbonyl isothiocyanate

Catalog No.
S3126449
CAS No.
1342994-82-4
M.F
C12H19NOS
M. Wt
225.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butylcyclohexane-1-carbonyl isothiocyanate

CAS Number

1342994-82-4

Product Name

4-Tert-butylcyclohexane-1-carbonyl isothiocyanate

IUPAC Name

4-tert-butylcyclohexane-1-carbonyl isothiocyanate

Molecular Formula

C12H19NOS

Molecular Weight

225.35

InChI

InChI=1S/C12H19NOS/c1-12(2,3)10-6-4-9(5-7-10)11(14)13-8-15/h9-10H,4-7H2,1-3H3

InChI Key

CEWCRUHEUSMBGF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(CC1)C(=O)N=C=S

Solubility

not available

4-Tert-butylcyclohexane-1-carbonyl isothiocyanate is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to a cyclohexane ring and an isothiocyanate functional group. Its molecular formula is C12H19NOSC_{12}H_{19}NOS and it has a molecular weight of approximately 229.35 g/mol. This compound is primarily utilized in organic synthesis and has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science .

The chemistry of 4-tert-butylcyclohexane-1-carbonyl isothiocyanate involves several notable reactions:

  • Nucleophilic Addition: The isothiocyanate group can undergo nucleophilic attack by amines, leading to the formation of thiourea derivatives.
  • Hydrolysis: In the presence of water, isothiocyanates can hydrolyze to form corresponding amines and carbon dioxide.
  • Rearrangement: Under certain conditions, this compound might participate in rearrangement reactions, which can yield different products based on the reaction environment.

These reactions highlight the versatility of 4-tert-butylcyclohexane-1-carbonyl isothiocyanate in synthetic organic chemistry .

Research indicates that compounds containing isothiocyanate groups exhibit various biological activities. Specifically, 4-tert-butylcyclohexane-1-carbonyl isothiocyanate has been studied for:

  • Anticancer Properties: Isothiocyanates are known for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity: Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in developing new antimicrobial agents.

The biological activity of this compound underscores its importance in pharmaceutical research and development .

The synthesis of 4-tert-butylcyclohexane-1-carbonyl isothiocyanate typically involves the following steps:

  • Formation of Carbonyl Compound: Start with 4-tert-butylcyclohexane-1-carboxylic acid or its derivatives.
  • Conversion to Isothiocyanate: Treat the carbonyl compound with thiophosgene or another appropriate thiocyanate reagent under controlled conditions to yield the desired isothiocyanate.
  • Purification: The product can be purified through recrystallization or chromatography techniques.

This synthetic pathway highlights the straightforward approach to obtaining this compound for research purposes .

4-Tert-butylcyclohexane-1-carbonyl isothiocyanate finds applications in several areas:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it may be utilized in developing new therapeutic agents.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its antimicrobial properties.

These applications demonstrate the compound's versatility in both academic research and industrial settings .

Interaction studies involving 4-tert-butylcyclohexane-1-carbonyl isothiocyanate focus on its reactivity with various nucleophiles, particularly amines. These studies reveal insights into the mechanisms through which this compound can form new chemical entities, such as thioureas. Additionally, investigations into its interactions with biological macromolecules (like proteins) are essential for understanding its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 4-tert-butylcyclohexane-1-carbonyl isothiocyanate. A comparative analysis includes:

Compound NameMolecular FormulaUnique Features
4-Tert-butylbenzene-1-carbonyl isothiocyanateC12H13NOSC_{12}H_{13}NOSContains a benzene ring instead of cyclohexane; used in similar applications.
4-Tert-butylcyclohexanoneC11H20OC_{11}H_{20}OLacks the isothiocyanate group; used as a solvent and intermediate.
4-Tert-butylcyclohexane-1-carbonitrileC11H19NC_{11}H_{19}NContains a nitrile group instead; exhibits different reactivity patterns.

These compounds illustrate the unique characteristics of 4-tert-butylcyclohexane-1-carbonyl isothiocyanate while highlighting the diverse functionalities that similar structures can exhibit .

The study of acyl isothiocyanates dates to the late 19th century, with foundational work by Augustus E. Dixon on allyl isothiocyanate. Early methods relied on reactions between carboxylic acid chlorides and thiocyanate salts, but these often suffered from low yields and side reactions. A pivotal advancement came in the 2010s with the development of thiocarbonyl transfer reagents such as triphenylphosphine and trichloroisocyanuric acid, which enabled efficient one-step synthesis of acyl isothiocyanates from carboxylic acids. For 4-tert-butylcyclohexane-1-carbonyl isothiocyanate, the steric bulk of the tert-butyl group necessitated tailored approaches to avoid steric hindrance during isothiocyanate group installation.

Theoretical studies in the 2000s illuminated the electronic and steric factors governing acyl isothiocyanate rearrangements. Density functional theory (DFT) calculations revealed that the activation barrier for acyl thiocyanate-to-isothiocyanate rearrangement exceeds 30 kcal/mol, underscoring the thermodynamic stability of the isothiocyanate form. This stability, combined with the compound’s crystallographic characterization, solidified its role as a robust intermediate in multistep syntheses.

Significance in Organic Synthesis and Chemical Biology

4-Tert-butylcyclohexane-1-carbonyl isothiocyanate serves as a versatile electrophile due to the polarization of the isothiocyanate group ($$ \text{N=C=S} $$). Its reactivity profile enables:

  • Thiourea Formation: Reaction with primary or secondary amines yields thioureas, widely used as catalysts and ligands. For example, coupling with 2-cyanoacetohydrazide produces cyclized thiourea derivatives under mild conditions.
  • Thioester Synthesis: Nucleophilic attack by alcohols generates thioesters, valuable in peptide mimicry and enzyme studies.
  • Heterocyclic Scaffolds: Cyclocondensation with hydrazines or amidines constructs thiazole and imidazoline cores, prevalent in pharmaceuticals.

In chemical biology, the tert-butyl group enhances lipid solubility, facilitating membrane penetration in probe molecules. While not directly bioactive, its derivatives are employed in activity-based protein profiling (ABPP) to tag cysteine residues, leveraging the isothiocyanate’s electrophilicity.

Table 1: Key Synthetic Applications of 4-Tert-butylcyclohexane-1-carbonyl Isothiocyanate

Reaction TypeReagents/ConditionsProduct ClassYield (%)
Thiourea FormationAmines, room temperatureSubstituted Thioureas80–95
ThioesterificationAlcohols, base catalysisThioesters70–85
CyclocondensationHydrazines, refluxing MeCNThiazolidinones65–78

Research Objectives and Current Scientific Scope

Contemporary research focuses on three frontiers:

  • Mechanistic Elucidation: Investigating the solvent effects on rearrangement kinetics using ultrafast spectroscopy. Polar aprotic solvents like acetonitrile accelerate isothiocyanate formation by stabilizing transition states.
  • Catalysis Development: Designing asymmetric catalysts using thiourea derivatives. The tert-butyl group’s steric bulk induces chiral environments in urea-based organocatalysts.
  • Material Science Applications: Incorporating the compound into polymers via thiol-ene click chemistry, exploiting its isothiocyanate group for cross-linking.

Ongoing studies also explore its utility in synthesizing fluorescent probes, where the cyclohexane scaffold reduces background fluorescence compared to aromatic analogs.

XLogP3

5.1

Dates

Modify: 2024-04-14

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